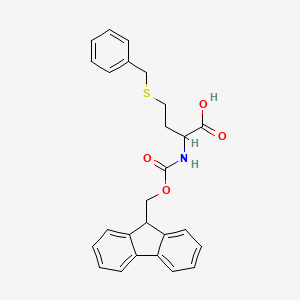

Fmoc-S-benzyl-DL-homocysteine

Description

Contextualization within Non-Canonical Amino Acid Chemistry

The foundation of proteins and peptides is the 20 canonical amino acids encoded by the universal genetic code. However, nature and science utilize a much broader array of amino acids, collectively known as non-canonical amino acids (ncAAs) or unnatural amino acids. nih.gov These are amino acids that are not part of this primary set and can be introduced into peptides and proteins through chemical synthesis or specialized biological techniques. nih.govacs.org

Fmoc-S-benzyl-DL-homocysteine is classified as a non-canonical amino acid derivative. Its core, homocysteine, is an analog of the canonical amino acid cysteine. Specifically, it is a "homo" amino acid, meaning its side chain is elongated by one additional methylene (B1212753) (-CH2-) group compared to its canonical counterpart. iris-biotech.de The incorporation of ncAAs like homocysteine derivatives into a peptide sequence is a powerful strategy for modifying the peptide's biological and physical properties. iris-biotech.de These modifications can lead to enhanced proteolytic stability, altered conformational structure, improved bioavailability, or new binding specificities. nih.goviris-biotech.de The use of ncAAs allows chemists and biologists to probe enzyme mechanisms, develop novel therapeutics, and create new biomaterials with tailored functions. acs.org

Significance of Fmoc-Protected Amino Acid Derivatives in Synthetic Chemistry

The synthesis of peptides is a meticulous, stepwise process that involves sequentially linking amino acids together via peptide bonds. lgcstandards.com A significant challenge in this process is preventing unwanted side reactions at the reactive functional groups present on each amino acid, namely the amino group (-NH2), the carboxyl group (-COOH), and any reactive groups on the side chain. altabioscience.com To achieve controlled and selective peptide bond formation, chemists use "protecting groups" to temporarily block these reactive sites. thermofisher.com

The 9-fluorenylmethoxycarbonyl (Fmoc) group is one of the most important and widely used protecting groups for the α-amino group of amino acids in modern peptide synthesis. ontosight.ai Its development was a major breakthrough, particularly for solid-phase peptide synthesis (SPPS), a technique where the growing peptide chain is anchored to an insoluble resin support. lgcstandards.comcreative-peptides.com

The significance of the Fmoc group stems from several key characteristics:

Base-Labile Removal: The Fmoc group is stable under a variety of reaction conditions but can be readily and cleanly removed by treatment with a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). ontosight.aiwikipedia.org

Orthogonality: In what is known as the Fmoc/tBu strategy, the base-lability of the Fmoc group is "orthogonal" to the acid-labile protecting groups commonly used for amino acid side chains (e.g., Boc, tBu). nih.govpeptide.com This means the N-terminal Fmoc group can be removed to allow for chain elongation without disturbing the side-chain protectors, which are only removed at the final step with a strong acid like trifluoroacetic acid (TFA). lgcstandards.comaltabioscience.com This orthogonality is crucial for minimizing side reactions and synthesizing complex peptides. nih.govpeptide.com

Milder Conditions: Compared to the older Boc/Bzl protection strategy, which requires repeated use of strong acid for deprotection, the Fmoc strategy employs milder conditions. nih.gov This makes it more compatible with sensitive amino acids and post-translational modifications like glycosylation or phosphorylation, which might be damaged by harsh acidic treatments. nih.gov

Reaction Monitoring: The removal of the Fmoc group releases a byproduct (dibenzofulvene) that has a strong UV absorbance, allowing the progress of the deprotection step to be easily monitored in real-time, which is particularly useful for automated peptide synthesis. wikipedia.org

By attaching the Fmoc group to S-benzyl-DL-homocysteine, the compound is primed for efficient and controlled incorporation into a peptide chain using the well-established and versatile methods of Fmoc-based solid-phase peptide synthesis. creative-peptides.com

| Feature | Description | Significance in Synthesis |

| Protection | The Fmoc group shields the N-terminal amine of the amino acid. ontosight.ai | Prevents self-polymerization and ensures directional, step-by-step peptide chain growth. altabioscience.com |

| Deprotection | Removed under mild basic conditions (e.g., piperidine). wikipedia.org | Allows for sequential addition of amino acids without damaging acid-sensitive parts of the peptide or resin linkage. nih.gov |

| Compatibility | Used in an "orthogonal" scheme with acid-labile side-chain protecting groups. peptide.com | Enables the synthesis of complex peptides with diverse functional groups by allowing selective deprotection. altabioscience.com |

| Automation | The deprotection by-product is easily detected by UV spectroscopy. | Facilitates the automation of solid-phase peptide synthesis, increasing efficiency and throughput. creative-peptides.com |

| Table 2: Role of the Fmoc Group in Peptide Synthesis |

Structure

3D Structure

Properties

IUPAC Name |

4-benzylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4S/c28-25(29)24(14-15-32-17-18-8-2-1-3-9-18)27-26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,27,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWSJAABSXCHBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Fmoc S Benzyl Dl Homocysteine and Its Incorporation

Synthesis of Fmoc-S-benzyl-DL-homocysteine Precursors

The synthesis of this compound commences with the preparation of its precursor, S-benzyl-DL-homocysteine. A common and effective method for this synthesis involves the S-alkylation of DL-homocysteine. This reaction is typically carried out by treating DL-homocysteine with benzyl (B1604629) bromide in a basic aqueous solution. The thiol group of homocysteine acts as a nucleophile, attacking the benzylic carbon of benzyl bromide and displacing the bromide ion to form the stable thioether linkage.

Following the successful synthesis of S-benzyl-DL-homocysteine, the next step is the protection of the α-amino group with the fluorenylmethyloxycarbonyl (Fmoc) group. This is a critical step to render the amino acid suitable for solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. The protection is generally achieved by reacting S-benzyl-DL-homocysteine with a fluorenylmethyloxycarbonylating agent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), under basic conditions. The choice of the Fmoc reagent and reaction conditions is crucial to ensure high yield and purity of the final product, this compound. A typical procedure involves dissolving S-benzyl-DL-homocysteine in an aqueous solution of a base like sodium bicarbonate or sodium carbonate, followed by the slow addition of the Fmoc reagent dissolved in an organic solvent like dioxane or acetone. The reaction mixture is stirred until the completion of the reaction, after which the product is isolated and purified.

Table 1: Synthesis of this compound Precursors

| Step | Reaction | Key Reagents | Purpose |

|---|---|---|---|

| 1 | S-alkylation of DL-homocysteine | DL-homocysteine, Benzyl bromide, Base (e.g., NaHCO₃) | Formation of S-benzyl-DL-homocysteine |

| 2 | Nα-Fmoc protection | S-benzyl-DL-homocysteine, Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃) | Introduction of the temporary Fmoc protecting group |

Optimized Strategies for this compound Incorporation in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain on a solid support is a key process in the synthesis of homocysteine-containing peptides. This process relies on well-established SPPS protocols, which have been optimized to handle the specific properties of this modified amino acid.

Fmoc/tBu Orthogonal Protecting Group Strategy in Peptide Assembly

The Fmoc/tBu (tert-butyl) strategy is the most widely used method for SPPS and is particularly well-suited for the incorporation of this compound. nih.gov This strategy is based on the principle of orthogonality, where the temporary Nα-Fmoc protecting group is labile to a weak base (typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide), while the permanent side-chain protecting groups, such as the S-benzyl group and other acid-labile groups (e.g., tBu for acidic amino acids, Trt for cysteine), are removed at the end of the synthesis by strong acid treatment (e.g., trifluoroacetic acid). nih.govbiosynth.com

The S-benzyl group on the homocysteine side chain is stable to the repetitive basic conditions used for Fmoc deprotection, ensuring the integrity of the thiol group throughout the peptide assembly process. nih.gov The general cycle for incorporating this compound involves:

Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound peptide chain using a piperidine solution.

Washing: Thorough washing of the resin to remove excess piperidine and the dibenzofulvene-piperidine adduct.

Coupling: Activation of the carboxylic acid of this compound using a suitable coupling reagent (e.g., HBTU, HATU, DIC/HOBt) and subsequent reaction with the free N-terminal amine of the growing peptide chain.

Washing: Removal of excess reagents and byproducts by washing the resin.

This cycle is repeated for each subsequent amino acid until the desired peptide sequence is assembled.

Table 2: Fmoc/tBu Orthogonal Protection Scheme

| Protecting Group | Function | Deprotection Condition |

|---|---|---|

| Fmoc | Temporary Nα-amino protection | 20% Piperidine in DMF |

| tBu, Trt, Pbf | Permanent side-chain protection | Trifluoroacetic acid (TFA) |

| S-benzyl | Permanent homocysteine side-chain protection | Strong acids (e.g., HF) or reductive cleavage |

Challenges and Solutions in SPPS Protocols Utilizing this compound (e.g., aggregation mitigation)

A significant challenge in SPPS, particularly for longer or hydrophobic sequences, is the aggregation of peptide chains on the solid support. sigmaaldrich.comnih.gov This can lead to incomplete coupling and deprotection reactions, resulting in deletion sequences and low purity of the final peptide. Peptides containing hydrophobic residues like S-benzyl-DL-homocysteine can be prone to aggregation.

Several strategies have been developed to mitigate on-resin aggregation: peptide.com

Chaotropic Agents: The addition of salts like lithium chloride (LiCl) or potassium thiocyanate (B1210189) (KSCN) to the reaction mixture can disrupt the secondary structures that lead to aggregation.

Alternative Solvents: Using more polar or "difficult-sequence" friendly solvents such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) can improve solvation of the peptide chains and reduce aggregation. rsc.org

Elevated Temperatures: Performing the coupling reactions at higher temperatures can help to break up aggregates and improve reaction kinetics.

"Difficult Sequence" Building Blocks: Incorporating specialized dipeptides, such as pseudoprolines or Dmb-dipeptides, can disrupt the formation of inter-chain hydrogen bonds that cause aggregation. sigmaaldrich.com

Low-Loading Resins: Using resins with a lower substitution level can increase the distance between peptide chains, thereby reducing the likelihood of aggregation.

Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Applications

Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a powerful technique to accelerate peptide synthesis and improve the quality of the final product, especially for difficult sequences. creative-peptides.comnih.govformulationbio.com The application of microwave energy allows for rapid and uniform heating of the reaction mixture, which can significantly reduce coupling and deprotection times. nih.gov

For the incorporation of this compound, MW-SPPS offers several advantages:

Increased Coupling Efficiency: Microwave heating can overcome the steric hindrance and aggregation issues that may slow down the coupling of this bulky amino acid derivative.

Reduced Reaction Times: The synthesis of a peptide can be completed in a fraction of the time required for conventional SPPS. creative-peptides.com

Improved Purity: By driving reactions to completion, microwave irradiation can minimize the formation of deletion and other side-products. formulationbio.com

Careful control of the temperature and microwave power is essential to prevent side reactions, such as racemization, which can be more prevalent at elevated temperatures.

Solution-Phase Synthesis Approaches for this compound Containing Peptides

While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains a valuable alternative, particularly for the large-scale production of shorter peptides or for specific applications where SPPS is not suitable. libretexts.org In solution-phase synthesis, the peptide is assembled in a stepwise manner in a solvent, and the intermediate products are isolated and purified after each step.

The incorporation of this compound in solution-phase synthesis follows the same fundamental principles of peptide bond formation. The N-terminally protected this compound is coupled to a C-terminally protected amino acid or peptide fragment using a coupling reagent. After the coupling reaction, the product is purified, and the Fmoc group is removed to allow for the next coupling step. The S-benzyl group remains as a stable protecting group for the homocysteine side chain throughout the synthesis.

Fragment Condensation Techniques for Complex Peptide Architectures

For the synthesis of very long peptides or proteins, a convergent approach using fragment condensation can be more efficient than a linear stepwise synthesis. researchgate.netspringernature.com In this strategy, several shorter peptide fragments are synthesized separately, typically by SPPS, and then ligated together in solution or on a solid support.

This compound can be incorporated into these peptide fragments. One of the key challenges in fragment condensation is the risk of racemization at the C-terminal amino acid of the activating fragment. To minimize this, the C-terminal residue of the fragment to be activated is often a glycine (B1666218) or proline. If this compound is at the C-terminus of a fragment, careful selection of the coupling method is crucial to suppress epimerization.

A powerful fragment condensation technique is native chemical ligation (NCL), which involves the reaction of a peptide fragment with a C-terminal thioester and another fragment with an N-terminal cysteine residue. nih.gov While NCL traditionally requires a cysteine at the ligation site, variations of this method have been developed to allow for ligation at other residues. Homocysteine has been utilized in ligation strategies, where after ligation, the homocysteine residue can be converted to methionine, providing a "traceless" ligation method. nih.gov In such strategies, a peptide fragment containing N-terminal S-benzyl-homocysteine (after removal of the Fmoc group) could potentially be used.

Chemical Reactivity and Mechanistic Investigations of Fmoc S Benzyl Dl Homocysteine Derivatives

Mechanistic Pathways of Fmoc Deprotection and Byproduct Scavenging

The removal of the Fmoc group is a critical step in the iterative cycle of Fmoc-based SPPS, allowing for the elongation of the peptide chain. The process is a base-catalyzed elimination reaction. nih.gov

The mechanism proceeds in two main steps:

Proton Abstraction : A base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton from the C9 position of the fluorene (B118485) ring system. nih.govscielo.org.mx

β-Elimination : This initial deprotonation is followed by a β-elimination reaction that cleaves the C-O bond of the carbamate, releasing the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive intermediate known as dibenzofulvene (DBF). scielo.org.mxacs.org

The liberated DBF is a reactive electrophile that can undergo Michael-type addition with nucleophiles. If not effectively trapped, it can react with the newly deprotected N-terminal amine of the peptide chain, leading to chain termination. acs.org To prevent this side reaction, the deprotection is performed using a large excess of a nucleophilic base, which acts as a scavenger for the DBF. springernature.com Piperidine is highly effective in this dual role, as it is a sufficiently strong base to initiate the elimination and a good nucleophile to trap the DBF, forming a stable and soluble dibenzofulvene-piperidine adduct that is easily washed away. scielo.org.mxspringernature.com

While 20% piperidine in N,N-dimethylformamide (DMF) is the standard reagent, other bases have been investigated to optimize deprotection and minimize side reactions. nih.govpeptide.com The choice of base and reaction conditions can influence the efficiency of both deprotection and scavenging.

| Reagent/System | Concentration/Conditions | Key Characteristics |

| Piperidine | 20-30% in DMF | Gold standard; acts as both base and efficient DBF scavenger. springernature.com |

| Piperazine (PZ) | 10% w/v in 9:1 DMF/ethanol | Used to minimize side reactions like aspartimide formation. nih.gov |

| 4-Methylpiperidine (B120128) (4MP) | 20% v/v in DMF | Shows comparable or slightly faster reaction rates to piperidine. scielo.org.mxacs.org |

| Pyrrolidine | 20% v/v in various solvents | An effective DBF scavenger that allows for Fmoc removal in less polar solvents. acs.org |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% DBU / 2% Piperidine in DMF | A stronger, non-nucleophilic base used to overcome aggregation; requires a nucleophilic scavenger. peptide.compeptide.com |

| tert-Butyl amine (TBA) | Varies; used in solution phase | A volatile base used with a thiol scavenger like 1-octanethiol (B94742) for easy byproduct removal. researchgate.net |

S-Benzyl Protecting Group Lability and Cleavage Methodologies

The S-benzyl group is a semi-permanent protecting group used to mask the nucleophilic thiol of the homocysteine side chain during peptide synthesis. Its primary role is to prevent undesirable side reactions, such as oxidation to disulfides or alkylation. This group is stable to the mildly basic conditions required for Fmoc group removal but can be cleaved under strong acidic conditions during the final deprotection and cleavage of the peptide from the solid support. polypeptide.com

The most common method for cleaving S-benzyl groups is treatment with strong acids, a process known as acidolysis. polypeptide.com High-concentration trifluoroacetic acid (TFA) is typically used, often in combination with "scavengers." thermofisher.com During acidolysis, the benzyl (B1604629) group is cleaved, generating a reactive benzyl cation. These cations can electrophilically attack sensitive residues in the peptide, such as tryptophan or methionine. Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these carbocations and prevent side reactions. thermofisher.comsigmaaldrich.com

Various methodologies have been developed for the cleavage of benzyl-type protecting groups, offering different levels of selectivity and mildness.

| Cleavage Method | Reagents | Conditions | Notes |

| Strong Acidolysis | TFA / Scavengers (e.g., TIS, EDT, Water) | Room temperature, 1-4 hours | Standard method for final cleavage from resin; scavenger choice depends on peptide sequence. nih.govthermofisher.com |

| Hydrogenolysis | H₂, Pd/C catalyst | Atmospheric or elevated pressure | A mild method that cleaves the C-S bond via catalytic hydrogenation; orthogonal to many other protecting groups. jk-sci.com |

| Dissolving Metal Reduction | Na in liquid NH₃ | Low temperature (-33 °C) | A powerful but less common method due to harsh conditions. acs.org |

| Lewis Acid-Mediated Cleavage | BCl₃·SMe₂ | 0 °C to room temperature | Offers selective cleavage of benzyl ethers and can be adapted for thioethers. organic-chemistry.org |

| Oxidative Cleavage | DDQ (for p-methoxybenzyl) or Ozone | Varies | Less common for S-benzyl but used for electronically modified benzyl groups. organic-chemistry.org |

Thiol Reactivity and Derivatization Mechanisms within Homocysteine Moieties

Once deprotected, the thiol group (-SH) of the homocysteine residue is a highly reactive nucleophile. nih.gov This reactivity is central to its biological function and is a key consideration in peptide chemistry. The thiol group can participate in several important reactions, including oxidation to form disulfide bonds, alkylation, and addition to electrophiles. mdpi.comresearchgate.net

In the context of peptide structure, the most significant reaction is the oxidation of two thiol groups to form a disulfide bond (-S-S-), which can create intramolecular or intermolecular cross-links that are critical for the three-dimensional structure and stability of many peptides and proteins.

The high reactivity of the thiol group is also exploited for analytical purposes. Specific derivatization of the thiol allows for sensitive detection and quantification of homocysteine-containing peptides via chromatography. nih.govresearchgate.net This involves reacting the thiol with a reagent to form a stable, chromophoric, or fluorophoric adduct.

| Derivatization Reagent | Reaction Mechanism | Application |

| o-Phthalaldehyde (OPA) | Forms a fluorescent isoindole derivative. mdpi.com | Fluorimetric detection in HPLC; specific reaction mechanism in the absence of other nucleophiles. mdpi.com |

| 1-Benzyl-2-chloropyridinium bromide (BCPB) | Forms a stable 2-pyridinium thioether derivative. nih.gov | UV detection in HPLC; allows for simultaneous reduction and derivatization. nih.gov |

| N-Ethylmaleimide (NEM) | Michael addition to the thiol, forming a stable thioether. oup.com | Used for selective derivatization prior to mass spectrometry analysis. oup.com |

| 4,4'-Dithiodipyridine | Thiol-disulfide exchange. | Colorimetric detection in postcolumn derivatization for HPLC. nih.gov |

A unique aspect of homocysteine's reactivity is its propensity to form a stable five-membered ring intramolecularly, known as homocysteine thiolactone. nih.govmdpi.com This cyclization can occur under acidic conditions or can be driven by an "editing" mechanism in biological systems if homocysteine is mistakenly incorporated into proteins. nih.gov The thiolactone is itself a reactive species that can acylate other nucleophiles, such as amino acids, to form dipeptides. nih.govnih.gov

Stereomutation and Racemization Control in Fmoc-Based Peptide Synthesis

Maintaining the stereochemical integrity of amino acids during peptide synthesis is paramount, as the biological activity of peptides is highly dependent on their specific three-dimensional structure. Racemization, the conversion of an L-amino acid to a mixture of L- and D-enantiomers, is a significant risk during the carboxyl group activation and coupling steps of SPPS. nih.gov

Amino acids with electron-withdrawing groups on their side chains are particularly susceptible to racemization. Cysteine, a close structural analog of homocysteine, is known to be one of the most racemization-prone amino acids in Fmoc-SPPS. peptide.comsigmaaldrich.com The mechanism involves the formation of an oxazolone (B7731731) intermediate, which can easily lose proton chirality at the α-carbon.

Several factors influence the extent of racemization:

Activation Method : Base-mediated activation methods, such as those using HBTU/DIPEA, can significantly increase racemization. sigmaaldrich.com

Base : The type and concentration of the base used during coupling are critical. Strong, unhindered bases can promote racemization. johnshopkins.edu

Temperature : Elevated temperatures, often used in microwave-assisted SPPS, can accelerate racemization rates. researchgate.net

To control racemization, several strategies have been developed, focusing on the optimization of coupling conditions.

| Strategy | Reagents/Conditions | Mechanism of Suppression |

| Use of Additives | HOBt or Oxyma Pure with carbodiimide (B86325) activators (e.g., DIC) | The additive forms a reactive ester that is less prone to oxazolone formation and subsequent racemization compared to other activated species. peptide.comsigmaaldrich.com |

| Acidic/Neutral Coupling | Preformed symmetrical anhydrides or OPfp esters | These methods avoid the use of excess base during the critical coupling step. sigmaaldrich.com |

| Use of Hindered Bases | 2,4,6-Collidine or N-methylmorpholine (NMM) in place of DIPEA | Sterically hindered bases are less efficient at abstracting the α-proton from the oxazolone intermediate, thus suppressing racemization. nih.govjohnshopkins.edu |

| Optimized Microwave Protocols | Lower temperatures, addition of HOBt to deprotection solution | Minimizes heat-induced racemization and side reactions like aspartimide formation. researchgate.net |

By carefully selecting coupling reagents, additives, and reaction conditions, the risk of racemization for sensitive residues like homocysteine can be effectively managed, ensuring the synthesis of stereochemically pure peptides. sigmaaldrich.comresearchgate.net

Translational Applications of Fmoc S Benzyl Dl Homocysteine in Advanced Peptide and Peptidomimetic Design

Design and Synthesis of Cyclic Peptides Featuring Homocysteine-derived Linkages

The cyclization of peptides is a powerful strategy to enhance their metabolic stability, receptor binding affinity, and bioavailability. nih.govbiosynth.com Homocysteine, with its side chain thiol group, provides a valuable tool for creating cyclic structures, most notably through the formation of disulfide bonds. biosyn.com The thiol group of homocysteine can form disulfide bridges, similar to its shorter analog cysteine, which are crucial for the folding and structural stabilization of many naturally occurring peptides and proteins. nih.govspringernature.comresearchgate.net

The synthesis of cyclic peptides containing homocysteine-derived linkages typically involves solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy. nih.govresearchgate.net Fmoc-S-benzyl-DL-homocysteine can be readily incorporated into the peptide sequence. Following the assembly of the linear peptide, the S-benzyl protecting group is removed to expose the free thiol. Oxidative conditions then facilitate the formation of an intramolecular disulfide bond with another cysteine or homocysteine residue within the peptide chain, leading to a cyclic product. nih.govnih.gov The methods for disulfide bond formation can be generalized to include analogs where cysteine is replaced by homocysteine. springernature.comresearchgate.net

The key steps in the synthesis of a cyclic peptide featuring a homocysteine-derived disulfide bond are outlined below:

| Step | Description | Key Reagents/Conditions |

| 1. Solid-Phase Peptide Synthesis | The linear peptide is assembled on a solid support using Fmoc-protected amino acids, including this compound. | Fmoc-amino acids, coupling reagents (e.g., HCTU, HATU), piperidine (B6355638) (for Fmoc removal). rsc.org |

| 2. Cleavage and Deprotection | The peptide is cleaved from the resin, and side-chain protecting groups, including the S-benzyl group on homocysteine, are removed. | Trifluoroacetic acid (TFA) cocktail. |

| 3. Cyclization (Oxidation) | The linear, deprotected peptide is subjected to oxidative conditions to facilitate the formation of the intramolecular disulfide bond. | Air oxidation, potassium ferricyanide, iodine. nih.gov |

| 4. Purification | The final cyclic peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). | Water/acetonitrile gradients with TFA. |

The resulting cyclic peptides often exhibit enhanced resistance to proteolytic degradation compared to their linear counterparts. nih.gov

Bioconjugation Strategies Utilizing S-benzyl-DL-homocysteine Functionality

Bioconjugation, the covalent attachment of molecules to biomolecules, is a fundamental tool in chemical biology and drug development. mdpi.com The thiol group of homocysteine, once deprotected from its S-benzyl form, serves as a versatile handle for various bioconjugation reactions. This allows for the site-specific modification of peptides with a wide range of functionalities, including fluorescent probes, imaging agents, and therapeutic payloads. chemimpex.com

One common strategy involves the reaction of the free thiol of a homocysteine-containing peptide with maleimide-functionalized molecules. This reaction proceeds via a Michael addition, forming a stable thioether linkage. This approach is widely used for labeling peptides and proteins.

Another strategy utilizes the reaction of the homocysteine thiol with haloacetyl derivatives (e.g., iodoacetamide (B48618) or bromoacetamide). This nucleophilic substitution reaction results in a stable thioether bond and is another robust method for peptide modification.

The table below summarizes common bioconjugation reactions involving the homocysteine thiol group:

| Reaction Type | Reagents | Linkage Formed | Applications |

| Michael Addition | Maleimides | Thioether | Fluorescent labeling, PEGylation, drug conjugation. |

| Nucleophilic Substitution | Haloacetyl derivatives (e.g., iodoacetamide) | Thioether | Attachment of probes and crosslinkers. |

| Disulfide Exchange | Other thiols or disulfides | Disulfide | Reversible conjugation, drug delivery systems. |

These bioconjugation strategies enable the development of sophisticated peptide-based tools and therapeutics with tailored properties and functions.

Incorporation into Peptidomimetics and Constrained Peptide Systems

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. biosynth.com Constrained peptides are a class of peptidomimetics where the conformational flexibility is reduced, often leading to increased potency and selectivity. mdpi.comforesight.org The incorporation of this compound into peptide sequences provides a means to introduce conformational constraints.

One approach to creating constrained peptide systems is through the formation of cyclic structures, as discussed in section 4.1. The disulfide bond formed from homocysteine residues acts as a covalent staple, locking the peptide into a more rigid conformation. nih.gov This pre-organization of the peptide structure can reduce the entropic penalty upon binding to its target, leading to higher affinity. mdpi.com

Furthermore, the thiol side chain of homocysteine can be used to form other types of crosslinks. For instance, reaction with dibromomaleimides can create an S,S'-maleimide bridge between two homocysteine (or cysteine) residues, resulting in a constrained peptide with increased helicity and proteolytic stability. nih.gov

The table below highlights different strategies for creating constrained peptides using homocysteine:

| Constraint Strategy | Linkage Type | Resulting Structure | Properties |

| Intramolecular Disulfide Bond | Disulfide | Monocyclic Peptide | Enhanced stability and binding affinity. biosyn.comnih.gov |

| S,S'-Maleimide Crosslink | Thioether | Bicyclic or Stapled Peptide | Increased helicity and proteolytic resistance. nih.gov |

The ability to introduce such constraints makes this compound a valuable tool in the design of potent and selective peptide-based therapeutics.

Development of Chemically Modified Peptides

The chemical modification of peptides beyond the standard 20 proteinogenic amino acids can impart novel properties and functionalities. genscript.com this compound serves as a precursor for various chemical modifications, including the introduction of post-translational modifications (PTMs). wikipedia.orgfrontiersin.orgnih.gov

PTMs are covalent modifications to proteins that occur after their synthesis and play a crucial role in regulating their function. wikipedia.orgnih.gov Homocysteinylation, the covalent attachment of homocysteine to protein lysine (B10760008) residues via its thiolactone form, is a naturally occurring PTM associated with certain disease states. nih.govmdpi.com Synthetic peptides containing homocysteine can be used to study the effects of this modification on protein structure and function.

Furthermore, the homocysteine side chain can be a target for various chemical modifications to create peptides with novel properties. For example, the thiol group can be alkylated with different functional groups to modulate the peptide's hydrophobicity, charge, or reactivity. universityofcalifornia.edursc.org While specific examples of photocaged derivatives of this compound are not extensively documented in the provided search results, the principle of caging reactive groups is a known strategy in chemical biology. peptide.com In theory, the thiol group of homocysteine could be protected with a photolabile group, allowing for the light-induced release of the reactive thiol for various applications.

The following table provides examples of chemical modifications involving the homocysteine residue:

| Modification Type | Description | Potential Application |

| Homocysteinylation | Attachment of homocysteine to lysine residues. | Studying the biological consequences of this PTM. nih.govmdpi.com |

| S-Alkylation | Covalent attachment of various alkyl groups to the thiol. | Modulating peptide properties like solubility and cell permeability. universityofcalifornia.edursc.org |

| S-Nitrosylation | Formation of a thionitrite group on the thiol. | Investigating the role of nitric oxide signaling. mdpi.com |

These modifications expand the chemical diversity of peptides and enable the creation of novel research tools and therapeutic candidates.

Advanced Analytical and Spectroscopic Characterization of Fmoc S Benzyl Dl Homocysteine and Its Bioconjugates

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for the separation and purity assessment of Fmoc-S-benzyl-DL-homocysteine. High-performance liquid chromatography is the predominant method, while gas chromatography can be adapted for the analysis of the core homocysteine structure after derivatization.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely applied technique for analyzing Fmoc-protected amino acids, including this compound. researchgate.net The presence of the fluorenylmethyloxycarbonyl (Fmoc) group imparts significant hydrophobicity, making the compound well-suited for separation on nonpolar stationary phases, such as C18 columns. nih.gov

The Fmoc group contains a strong chromophore, enabling sensitive detection using ultraviolet (UV) absorbance. nih.gov Analysis is typically performed by monitoring the column eluent at a wavelength of approximately 262 nm. google.com

For enhanced sensitivity, fluorescence detection can be employed. The fluorenyl group is highly fluorescent, offering detection limits significantly lower than those achievable with UV detection. nih.govjascoinc.com This high sensitivity is particularly advantageous when analyzing trace amounts of the compound or its bioconjugate derivatives. An exhaustive study of Fmoc-amino acid derivatization reported a quantitation limit of 1 pmol for most derivatives using fluorescence detection. nih.gov

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Stationary Phase | Reversed-Phase C18 (e.g., Zorbax Eclipse-AAA) | nih.gov |

| Mobile Phase | Gradient elution with Acetonitrile/Methanol/Water mixtures and a buffered aqueous phase (e.g., 40 mM Sodium Phosphate, pH 7.8) | nih.gov |

| UV Detection Wavelength | 262 nm | google.com |

| Fluorescence Detection | Excitation: ~260 nm, Emission: ~310-315 nm | jascoinc.com |

Direct analysis of this compound by gas chromatography (GC) is not feasible due to the compound's low volatility and thermal lability. However, GC coupled with mass spectrometry (GC-MS) is a powerful technique for analyzing the core homocysteine amino acid after removal of the protecting groups and subsequent conversion into a volatile derivative. sigmaaldrich.comhaematologica.org

The analytical workflow involves two key steps:

Cleavage of Protecting Groups: The Fmoc and S-benzyl groups are chemically removed.

Derivatization: The exposed functional groups of homocysteine (amino, carboxyl, and thiol) are derivatized to increase volatility. sigmaaldrich.com Silylation is a common derivatization strategy, where active hydrogens are replaced with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comthermofisher.comtcichemicals.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.comthermofisher.comphenomenex.com Another approach involves derivatization with chloroformates. researchgate.net

This methodology is particularly useful for quantifying total homocysteine in biological samples after a reduction step to cleave disulfide bonds. nih.govresearchgate.net

| Reagent Abbreviation | Full Chemical Name | Target Functional Groups | Reference |

|---|---|---|---|

| MSTFA | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | -OH, -COOH, -NH2, -SH | thermofisher.com |

| MTBSTFA | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | -OH, -COOH, -NH2, -SH | sigmaaldrich.com |

| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | -OH, -COOH, -NH2, -SH, Amides | thermofisher.comphenomenex.com |

| ECF | Ethyl Chloroformate | -NH2, -COOH, -SH | researchgate.net |

Mass Spectrometry (MS) Techniques for Molecular Mass and Structural Confirmation

Mass spectrometry is indispensable for the characterization of this compound, providing definitive confirmation of its molecular mass and enabling detailed structural elucidation through fragmentation analysis. rsc.org It is also a primary tool for verifying the successful synthesis of bioconjugates.

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally fragile molecules. cellmosaic.com When coupled with liquid chromatography (LC-MS), it allows for the separation and mass confirmation of this compound in a single run. nih.govnih.govnih.gov

Tandem mass spectrometry (ESI-MS/MS) provides deeper structural insights by inducing fragmentation of the parent ion. rsc.orgnih.gov For Fmoc-protected amino acids, characteristic fragmentation patterns are observed. A notable fragmentation pathway involves the loss of the Fmoc group. nih.govniscpr.res.in In negative ion mode, a unique rearrangement reaction has been observed for N-terminal protected amino acids, providing further structural information. niscpr.res.in The precise mass measurement obtained via ESI-MS is critical for verifying the elemental composition and purity of the starting material and for confirming the mass of its bioconjugates. lcms.cz

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is exceptionally well-suited for the analysis of large biomolecules, making it the technique of choice for characterizing bioconjugates of this compound, such as peptides and proteins. cellmosaic.com MALDI-TOF (Time-of-Flight) analysis provides high sensitivity and accurate molecular weight determination of macromolecules up to 200 kDa. cellmosaic.com

In the context of bioconjugates, MALDI-MS is used to:

Confirm Conjugation: An increase in the molecular mass of a peptide or protein after reaction with a derivative of this compound confirms that the conjugation was successful. researchgate.net

Determine Conjugation Ratio: For larger bioconjugates like antibody-drug conjugates (ADCs), MALDI-MS can be used to determine the average number of molecules conjugated to the protein, known as the drug-to-antibody ratio (DAR). nih.gov

Identify Conjugation Sites: While challenging, workflows coupling immuno-affinity capture with MALDI-TOF MS have been developed to rapidly identify the specific amino acid residues on a protein where conjugation has occurred. acs.orgnih.gov

Ion mobility spectrometry (IMS), particularly when coupled with mass spectrometry, is a high-speed technique for separating ions in the gas phase based on their size, shape, and charge. mdpi.com This makes it a powerful tool for distinguishing isomers, including the enantiomers of chiral molecules. nih.govbiorxiv.org

Since this compound is a racemic mixture, its D- and L-enantiomers cannot be directly separated by IMS as they possess identical collision cross-sections (CCS). acs.org However, separation can be achieved by first derivatizing the racemic mixture with a chiral tagging reagent. This reaction converts the pair of enantiomers into a pair of diastereomers, which have different three-dimensional structures and thus different CCS values, allowing for their separation in the ion mobility cell. biorxiv.orgbiorxiv.orgnih.govrsc.org

High-resolution platforms like Trapped Ion Mobility Spectrometry (TIMS) have proven effective for this purpose. nih.govbiorxiv.org A common strategy involves derivatizing the amino acid with a chiral agent, such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) or Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA), and analyzing the resulting diastereomers by TIMS-TOFMS. nih.govbiorxiv.orgacs.orgbiorxiv.orgnih.gov This approach enables the rapid and simultaneous chiral analysis of multiple amino acids. nih.govnih.govacs.org

| Derivatization Agent | Abbreviation | Principle | Reference |

|---|---|---|---|

| (+)-1-(9-Fluorenyl)ethyl chloroformate | (+)-FLEC | Forms diastereomers that are separable by TIMS. | nih.govacs.orgnih.gov |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Forms diastereomers via nucleophilic aromatic substitution. | biorxiv.orgbiorxiv.orgmdpi.com |

| (S)-Naproxen chloride | S-NAP | Forms diastereomeric amides. | nih.govrsc.org |

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecule's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are primary tools for structural verification. In the ¹H NMR spectrum, characteristic signals would confirm the presence of the fluorenylmethyloxycarbonyl (Fmoc) group (aromatic protons), the benzyl (B1604629) group (aromatic and methylene (B1212753) protons), and the homocysteine backbone (alpha-proton, beta- and gamma-methylene protons).

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can definitively identify the molecular formula (C₂₆H₂₅NO₄S).

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in the molecule. Key vibrational bands for this compound would include C=O stretching from the carbamate and carboxylic acid groups, N-H stretching from the amide, and C-H stretching from the aromatic and aliphatic portions of the molecule.

Chiral Analysis and Enantiomeric Purity Determination

Assessing the enantiomeric purity of amino acid derivatives is critical, as the biological activity of peptides is highly dependent on their stereochemistry. nih.gov For a racemic mixture like this compound, chiral analysis separates and quantifies the D- and L-enantiomers. This can be achieved through indirect or direct methods. nih.gov

The indirect method involves reacting the racemic analyte with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. researchgate.net These diastereomers have different physicochemical properties and can be separated using conventional achiral chromatography, typically reversed-phase high-performance liquid chromatography (RP-HPLC). researchgate.net

The selection of a CDA is based on the functional group of the analyte. For amino acids like homocysteine, agents that react with the primary amine are used. A widely successful CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), which reacts with the amino group to yield diastereomeric derivatives that are readily separable. nih.gov Another class of reagents includes those based on chloroformates, such as (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC), which also reacts with amines to form stable diastereomers suitable for separation and analysis. acs.org

| Chiral Derivatizing Agent (CDA) | Target Functional Group | Principle of Separation |

| Marfey's Reagent (FDAA) | Primary and Secondary Amines | Forms diastereomeric N-dinitrophenyl amino acids, separable by RP-HPLC. nih.gov |

| (+)-1-(9-Fluorenyl)ethyl Chloroformate (FLEC) | Primary and Secondary Amines | Forms stable diastereomeric carbamates, which can be resolved by chromatography. acs.org |

| o-Phthalaldehyde (OPA) with Chiral Thiols | Primary Amines | Forms fluorescent diastereomeric isoindoles, allowing for sensitive detection. |

| N-acyl-L-cysteine with OPA | Primary Amines | Forms diastereomeric derivatives suitable for HPLC separation with fluorescence detection. researchgate.net |

Direct enantioseparation is achieved by using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. This method avoids the need for derivatization. For N-Fmoc protected amino acids, several types of CSPs have proven effective. sigmaaldrich.comresearchgate.net

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of Fmoc-amino acids under normal-phase, reversed-phase, and supercritical fluid chromatography (SFC) conditions. researchgate.netphenomenex.com Macrocyclic antibiotic-based CSPs, like CHIROBIOTIC T, also show unique selectivity for underivatized and N-derivatized amino acids, including Fmoc derivatives. sigmaaldrich.com Furthermore, zwitterionic CSPs derived from cinchona alkaloids, such as CHIRALPAK® ZWIX, are versatile for the chiral analysis of free and N-blocked amino acids using LC-MS compatible mobile phases. chiraltech.com

| Chiral Stationary Phase (CSP) Type | Example | Separation Principle | Mobile Phase Compatibility |

| Polysaccharide-based | Lux Cellulose-1, Chiralpak IE | Enantiomers exhibit different affinities for the chiral cavities and polar groups of the polysaccharide backbone. researchgate.net | Normal Phase, Reversed Phase, Polar Organic |

| Macrocyclic Antibiotic | CHIROBIOTIC T, CHIROBIOTIC R | Multiple chiral centers and functional groups on the antibiotic create complex stereoselective interactions. sigmaaldrich.com | Reversed Phase, Polar Organic, Polar Ionic |

| Zwitterionic | CHIRALPAK® ZWIX(+) / ZWIX(-) | Incorporates both weak anionic and strong cationic interaction sites, enabling double ion-pairing equilibria with amphoteric analytes. chiraltech.com | Methanol-based, LC-MS compatible |

Quantitative Determination Methods

The most common method for quantifying Fmoc-protected amino acids, whether in solution or attached to a solid support, is UV-Vis spectrophotometry. This technique relies on the quantitative cleavage of the Fmoc group using a base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). nih.govnih.gov

The cleavage reaction releases the Fmoc group, which then reacts with piperidine to form a dibenzofulvene-piperidine adduct. nih.govnih.gov This adduct has a strong and distinct UV absorbance, allowing for its concentration to be determined using the Beer-Lambert law (A = εcl). nih.gov The concentration of the adduct is directly proportional to the amount of the original Fmoc-protected compound.

The procedure involves:

Treating a known quantity of the this compound sample with a piperidine/DMF solution.

Allowing the cleavage reaction to go to completion.

Diluting the resulting solution to a known volume.

Measuring the absorbance of the solution at the wavelength maximum of the adduct.

There are two primary absorbance maxima for the dibenzofulvene-piperidine adduct, and various molar absorption coefficients (ε) have been reported, making it crucial to use a consistent value for accurate calculations. nih.govnih.gov

| Wavelength (λmax) | Molar Absorption Coefficient (ε) in L mol⁻¹ cm⁻¹ | Solvent System |

| ~301 nm | 7100 nih.gov | 20% Piperidine in DMF |

| ~301 nm | 7800 nih.gov | 20% Piperidine in DMF |

| ~301 nm | 8100 nih.gov | 20% Piperidine in DMF |

| ~290 nm / 289.8 nm | 6089 nih.gov | 20% Piperidine in DMF |

| ~290 nm / 289 nm | 5800 nih.gov | 20% Piperidine in DMF |

Computational Chemistry and in Silico Modeling in Fmoc S Benzyl Dl Homocysteine Research

Molecular Modeling and Simulation of Peptide Structures Incorporating Homocysteine Analogues

Molecular modeling and simulation provide a microscopic view of the structural dynamics of peptides. springernature.com These techniques are crucial for understanding how the incorporation of a homocysteine analogue, such as S-benzyl-homocysteine, influences the three-dimensional structure, stability, and conformational flexibility of a peptide. Homocysteine differs from its proteinogenic analogue, methionine, by an additional methylene (B1212753) group in its side chain, which can significantly alter the peptide's local and global conformation. nih.govrsc.org

Molecular dynamics (MD) simulations, for instance, can track the atomic movements of a peptide over time, revealing its conformational landscape in different environments, such as in aqueous solution or interacting with a cell membrane. nih.govmdpi.com For peptides containing homocysteine analogues, simulations can elucidate changes in secondary structure, such as α-helices and β-sheets, and predict the stability of specific folds. uni-halle.de For example, density functional theory (DFT) calculations have been used to study the formation and structure of cyclic peptides containing S-N bonds derived from cysteine, a related sulfur-containing amino acid, providing insights into ring strain and stability that are applicable to homocysteine-derived cyclopeptides. nih.gov

These computational studies help researchers understand how the unique stereochemistry and size of the S-benzyl-homocysteine side chain can introduce specific structural constraints or new interaction points within a peptide, which is critical for designing peptides with predefined architectures.

Table 1: Computational Methods in Peptide Structural Analysis

| Method | Application in Homocysteine Analogue Research | Key Insights |

| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of peptides containing S-benzyl-homocysteine in various environments. nih.govmdpi.com | Provides information on conformational stability, folding pathways, and interactions with other molecules like lipids or receptors. |

| Density Functional Theory (DFT) | Calculating the electronic structure and energies of homocysteine-containing cyclic structures to predict their stability and reactivity. mdpi.com | Elucidates the thermodynamics of cyclization and the geometric properties of the resulting peptide. |

| Homology Modeling | Predicting the 3D structure of a peptide based on the known structure of a homologous peptide. nih.gov | Useful for generating initial models of large peptides incorporating homocysteine analogues for further simulation. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying reactions involving the homocysteine side chain, such as disulfide bond formation or enzymatic modifications, with high accuracy. | Provides detailed mechanistic insights into chemical transformations at the active site of an enzyme or within the peptide itself. |

Prediction of Peptide Synthesis Success and Optimization Algorithms

The chemical synthesis of peptides, particularly long or complex sequences containing modified amino acids, can be challenging due to issues like aggregation and poor coupling efficiencies. nih.govmit.edu Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the predominant method, but its success is not always guaranteed. nih.govresearchgate.net Computational algorithms and machine learning models are increasingly being developed to predict the likelihood of synthetic success and to optimize synthesis protocols. researchgate.netacs.orgcrick.ac.uk

These predictive tools analyze various peptide sequence features to identify potentially difficult couplings. Factors such as peptide length, the properties of specific amino acids, and the sequence context are used to train machine learning classifiers. researchgate.netacs.org For example, deep learning models have been successfully applied to analyze real-time analytical data from automated fast-flow peptide synthesizers. nih.govmit.edu By monitoring the UV-vis traces of Fmoc deprotection reactions, these models can predict the outcome of individual coupling steps with high accuracy and identify sequence-dependent aggregation events. nih.gov

Table 2: Machine Learning Models for Predicting Peptide Synthesis Success

| Model Type | Input Features | Predicted Outcome | Reference |

| Deep Neural Network | Topological representations of amino acids, peptide sequence, synthesis parameters. | UV-vis Fmoc deprotection trace integrals, height, and width (quantifying reaction success). | nih.gov |

| Naive Bayes Classifier | Peptide length, amino acid properties (e.g., Janin index). | Likelihood of successful synthesis (validated by mass spectrometry). | researchgate.net |

| Various ML Classifiers | Peptide length, amino acid counts, biochemical properties of amino acids. | Binary classification of synthesis success or failure. | acs.org |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Understanding the relationship between a peptide's structure and its biological activity is fundamental to drug discovery. nih.govmdpi.com Computational Structure-Activity Relationship (SAR) studies provide a framework for rationally designing more potent and selective peptide therapeutics. rsc.org By incorporating Fmoc-S-benzyl-DL-homocysteine, researchers can probe how modifications to a specific position in a peptide sequence affect its interaction with a biological target.

In silico techniques like molecular docking are widely used to predict how a peptide binds to a receptor or enzyme. nih.gov These methods simulate the interaction between the peptide (ligand) and the target protein, calculating a binding score that estimates the affinity. nih.gov By creating computational models of a parent peptide and its analogues containing S-benzyl-homocysteine, researchers can compare their binding modes and affinities. This can reveal whether the bulkier, more hydrophobic S-benzyl group forms favorable interactions within the binding pocket or causes steric clashes.

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by creating mathematical equations that correlate structural or physicochemical properties of a series of peptides with their biological activities. mdpi.commdpi.com These models can be used to predict the activity of new, unsynthesized peptide analogues, thereby guiding the design of more effective molecules. nih.gov For instance, a QSAR model could be developed to predict the antimicrobial or anticancer activity of a peptide library where a specific residue is systematically substituted with homocysteine analogues bearing different S-alkyl or S-aryl groups.

Table 3: Computational Approaches in Peptide SAR Studies

| Technique | Purpose | Application to Homocysteine Analogues |

| Molecular Docking | Predicts the preferred orientation and binding affinity of a peptide to a molecular target. nih.gov | Evaluates how the S-benzyl-homocysteine side chain influences binding to a receptor or enzyme active site. |

| QSAR Modeling | Establishes a mathematical correlation between the chemical structures of peptides and their biological activity. mdpi.commdpi.com | Predicts the activity of novel peptides with different modifications on the homocysteine side chain. |

| Virtual Screening | Computationally screens large libraries of peptides against a target to identify potential hits. nih.govnih.gov | Identifies promising lead peptides containing homocysteine analogues from a virtual library for subsequent synthesis and testing. |

| Peptide Arrays | While primarily experimental, computational analysis of array data is used to perform detailed SAR studies. rsc.org | Systematically assesses the impact of substituting residues with S-benzyl-homocysteine on binding interactions. |

Emerging Trends and Future Directions in Fmoc S Benzyl Dl Homocysteine Research

Advancements in Green Solid-Phase Peptide Synthesis (GSPPS) Methodologies

Traditional Solid-Phase Peptide Synthesis (SPPS) has been instrumental in the production of peptides but is often criticized for its heavy reliance on hazardous solvents and the generation of substantial chemical waste. advancedchemtech.comdigitellinc.com The principles of green chemistry are now being integrated into SPPS, leading to the development of Green Solid-Phase Peptide Synthesis (GSPPS) methodologies aimed at minimizing the environmental impact. gyrosproteintechnologies.compeptide.com

A primary focus of GSPPS is the replacement of commonly used polar aprotic solvents like N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM). digitellinc.comtandfonline.com These solvents are facing increasing regulatory scrutiny due to their toxicity. gyrosproteintechnologies.comtandfonline.com Research has identified several greener alternatives that offer good resin swelling and solubility for reagents. tandfonline.comresearchoutreach.org Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL) have shown promise as effective replacements in various steps of SPPS. digitellinc.comresearchgate.net Studies have demonstrated the successful synthesis of peptides with high purity using these greener solvents, sometimes in combination with microwave assistance to improve reaction kinetics. digitellinc.comtandfonline.com

Beyond solvent replacement, GSPPS also encompasses the optimization of reaction conditions to reduce the number of washing steps and the use of excess reagents, which are major contributors to waste generation. advancedchemtech.comresearchoutreach.org Innovations include the use of more efficient coupling reagents and the adoption of alternative deprotection strategies, such as using 4-methylpiperidine (B120128) as a less hazardous substitute for piperidine (B6355638) in Fmoc removal. advancedchemtech.com The move towards continuous flow systems, as opposed to batch processes, also promises to reduce solvent and reagent consumption. advancedchemtech.com The application of these GSPPS principles will make the synthesis of peptides containing Fmoc-S-benzyl-DL-homocysteine more sustainable and environmentally friendly.

Table 1: Comparison of Traditional vs. Green Solvents in SPPS

| Solvent | Classification | Key Properties and Applications in SPPS | Environmental/Safety Concerns | Greener Alternatives |

|---|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Traditional | Widely used for dissolving amino acids, coupling reagents, and for washing steps. researchoutreach.org | Toxic for reproduction, classified as a Substance of Very High Concern (SVHC). gyrosproteintechnologies.comtandfonline.com | 2-MeTHF, CPME, GVL, NBP, DMSO/EtOAc. digitellinc.comgyrosproteintechnologies.combiotage.com |

| N-methyl-2-pyrrolidone (NMP) | Traditional | Similar applications to DMF in SPPS. tandfonline.com | Also classified as toxic for reproduction and an SVHC. tandfonline.com | 2-MeTHF, CPME, GVL, NBP. digitellinc.combiotage.com |

| Dichloromethane (DCM) | Traditional | Used for resin swelling and incorporation of the first amino acid. digitellinc.com | Considered a hazardous chemical and a potential carcinogen. digitellinc.comresearchoutreach.org | 2-MeTHF, GVL. digitellinc.com |

| 2-methyltetrahydrofuran (2-MeTHF) | Green | Effective for resin swelling, coupling reactions, and peptide precipitation. digitellinc.combiotage.com | Substantially less toxic than DMF or NMP. biotage.com | N/A |

| γ-valerolactone (GVL) | Green | Suitable for first amino acid incorporation and peptide chain elongation. digitellinc.comresearchgate.net | Biomass-derived and considered an eco-friendly solvent. tandfonline.com | N/A |

Novel Protecting Group Strategies and Orthogonal Chemistry

The synthesis of complex peptides, including those with multiple disulfide bonds or other post-translational modifications, relies heavily on the strategic use of protecting groups. springernature.com The concept of orthogonality, where different protecting groups can be selectively removed in any order without affecting others, is fundamental to this process. iris-biotech.denih.gov The most common orthogonal combination in SPPS is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the α-amino protection and acid-labile groups like tert-butyl (tBu) for side-chain protection. iris-biotech.de

The S-benzyl group of this compound offers an additional layer of orthogonality due to its high stability. It is resistant to both the basic conditions used for Fmoc removal and the standard acidic conditions (e.g., trifluoroacetic acid) used for tBu-based side-chain deprotection and cleavage from the resin. This stability makes it valuable for strategies that require the thiol group of homocysteine to remain protected until a final, specific deprotection step.

Research is ongoing to develop novel protecting groups that expand the toolbox of orthogonal strategies. creative-peptides.com For instance, new amino-protecting groups that are labile under different conditions, such as the N-1-(4-Nitro-1,3-dioxane-2-yl)ethyl (Nde) group, which is stable to both acids and bases but can be removed by nucleophilic reagents and palladium, offer more flexibility in synthetic design. creative-peptides.com The development of "safety-catch" linkers, which are stable until activated by a specific chemical reaction, provides another level of control over peptide cleavage and modification. researchgate.net These advanced strategies will enable the incorporation of this compound into increasingly sophisticated and branched peptide architectures.

Integration with Bioorthogonal Chemistry for In Vivo Applications

Bioorthogonal chemistry refers to a set of chemical reactions that can occur inside living systems without interfering with native biochemical processes. website-files.comnih.gov These reactions have become powerful tools for labeling, tracking, and imaging biomolecules in their natural environment. researchgate.net The integration of amino acids like homocysteine, which can be chemically modified to participate in bioorthogonal reactions, into peptides opens up exciting possibilities for in vivo applications.

A common strategy involves incorporating a bioorthogonal handle, such as an azide (B81097) or an alkyne, into a biomolecule. website-files.com This can be achieved by introducing a noncanonical amino acid bearing one of these functional groups into a peptide sequence. nih.gov The modified peptide can then be selectively reacted with a complementary probe (e.g., a fluorescent dye or an imaging agent) inside a cell or organism. researchgate.net The most widely used bioorthogonal reactions for in vivo imaging include the strain-promoted azide-alkyne cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO). nih.gov

The homocysteine side chain in this compound, once deprotected, provides a reactive thiol group that could potentially be functionalized with a bioorthogonal handle. This would allow peptides containing homocysteine to be used in pretargeting strategies for diagnostics and therapeutics. researchgate.netnih.gov In a pretargeting approach, a bioorthogonally-tagged molecule (e.g., an antibody-peptide conjugate) is first administered to target a specific tissue, followed by a second, smaller molecule carrying a therapeutic or imaging payload that rapidly reacts with the first molecule at the target site. researchgate.net This approach can improve the therapeutic index by concentrating the active agent at the site of disease.

Development of High-Throughput Synthesis and Screening Platforms

The discovery of novel peptide-based drugs and biomaterials often requires the synthesis and screening of large libraries of peptides. bmglabtech.com To meet this demand, there has been a significant development of high-throughput synthesis and screening platforms. Automated peptide synthesizers, including robotic platforms, can perform parallel synthesis of hundreds or even thousands of peptides simultaneously. peptide2.combiotage.com These instruments significantly increase the speed and efficiency of peptide library production. genscript.com

Once synthesized, these peptide libraries can be screened for desired activities using high-throughput screening (HTS) assays. creative-peptides.com These assays are typically performed in microtiter plates (96, 384, or 1536 wells) and utilize automated systems for liquid handling and data acquisition. bmglabtech.comcreative-peptides.com A variety of detection methods, such as fluorescence intensity, fluorescence polarization, and time-resolved fluorescence energy transfer (TR-FRET), can be employed to measure the binding of peptides to a target protein or their effect on a biological process. bmglabtech.com

In addition to experimental screening, high-throughput virtual screening (HTVS) has emerged as a powerful computational tool for identifying promising peptide candidates from vast virtual libraries. nih.gov Algorithms can predict the binding affinity of millions or even billions of peptide sequences to a target protein, allowing researchers to prioritize a smaller number of candidates for experimental synthesis and testing. nih.gov These high-throughput platforms will accelerate the discovery of novel peptides incorporating this compound with specific biological functions.

Table 2: Platforms for High-Throughput Peptide Research

| Platform Type | Description | Key Technologies | Application in this compound Research |

|---|---|---|---|

| Automated Peptide Synthesizers | Instruments that automate the steps of SPPS, enabling the synthesis of multiple peptides in parallel. peptide2.com | Robotic liquid handling, microwave-assisted synthesis, flow chemistry. peptide2.comgenscript.com | Rapid generation of libraries of homocysteine-containing peptides for structure-activity relationship studies. |

| High-Throughput Screening (HTS) | Systems for rapidly testing large numbers of compounds for a specific biological activity. creative-peptides.com | Microplate readers, automated liquid handlers, fluorescence-based assays. bmglabtech.comdrugtargetreview.com | Screening peptide libraries to identify binders to a specific protein target or modulators of an enzyme's activity. |

| High-Throughput Virtual Screening (HTVS) | Computational methods to screen large libraries of virtual molecules for their potential to bind to a target. nih.gov | Molecular docking algorithms (e.g., AutoDock Vina), parallel computing. nih.gov | In silico design and optimization of homocysteine-containing peptides with high affinity for a therapeutic target. |

Q & A

Q. What are the recommended synthetic routes for Fmoc-S-benzyl-DL-homocysteine, and how can reaction efficiency be optimized?

The synthesis of this compound typically involves enzymatic resolution or chemical coupling. A validated method includes:

- Enzymatic resolution : N-Acetyl-S-benzyl-DL-homocysteine is treated with L-cysteine and crude protein extracts to isolate enantiomers. Crystallization under controlled conditions (e.g., 40°C for 3 days) yields optically active isomers with [α]D = -24.9° after recrystallization .

- Chemical synthesis : Benzylthiol protection of homocysteine followed by Fmoc-group introduction using anhydrous conditions. Optimize yields (up to 88%) by controlling reaction time and stoichiometry of reagents like acetic anhydride and sodium hydroxide .

- Key considerations : Monitor pH during enzymatic steps and use inert atmospheres to prevent oxidation of thiol groups.

Q. Which analytical techniques are essential for confirming the enantiomeric purity of this compound?

Enantiomeric purity is validated using:

- Chiral HPLC : Separate DL-isomers using chiral stationary phases (e.g., amylose or cellulose derivatives) with UV detection at 254 nm.

- Optical rotation measurements : Compare observed [α]D values with literature data (e.g., -24.9° for L-isomers in acetic acid) .

- NMR spectroscopy : Analyze diastereotopic proton splitting in the benzyl and Fmoc moieties to confirm stereochemistry .

Q. What safety protocols are critical when handling this compound in the lab?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of dust or vapors .

- Storage : Store at 2–8°C in airtight, light-resistant containers under nitrogen to prevent degradation. Avoid exposure to moisture and oxidizing agents .

- Waste disposal : Collect residues in sealed containers for incineration by authorized facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in chiral analysis data for this compound derivatives?

Discrepancies often arise from impurities or method limitations. Strategies include:

- Cross-validation : Combine HPLC, NMR, and polarimetry to confirm results. For example, NMR can detect non-chiral impurities affecting HPLC retention times .

- Isotopic labeling : Use deuterated solvents in NMR to simplify spectra and identify diastereomeric splitting patterns .

- Enzymatic assays : Treat samples with stereospecific enzymes (e.g., L-amino acid oxidases) to quantify residual undesired enantiomers .

Q. What strategies enhance the stability of this compound during solid-phase peptide synthesis (SPPS)?

- Coupling conditions : Use HBTU/HOBt activation in DMF to minimize racemization. Maintain reaction temperatures below 25°C .

- Side-chain protection : Ensure the benzyl group remains intact during Fmoc deprotection (20% piperidine in DMF) by monitoring UV absorbance at 301 nm .

- Storage of resin-bound intermediates : Lyophilize and store at -20°C under argon to prevent hydrolysis of the Fmoc group .

Q. How does the benzylthioether group in this compound influence its reactivity in peptide ligation?

- Chemoselectivity : The benzylthioether acts as a temporary protecting group, enabling selective deprotection with TFA/thioanisole for native chemical ligation .

- Steric effects : The bulky benzyl group may slow coupling rates in SPPS, requiring extended reaction times (2–4 hours) for complete acylation .

- Redox stability : Unlike free thiols, the benzylthioether is resistant to oxidation, making it suitable for prolonged synthetic workflows .

Methodological Considerations

Q. What are the best practices for characterizing this compound using mass spectrometry (MS)?

- Ionization mode : Use ESI(+) for protonated molecular ions [M+H]⁺. Calibrate with sodium formate clusters.

- Fragmentation patterns : Key fragments include m/z 223 (Fmoc group) and m/z 121 (benzylthioether moiety) .

- High-resolution MS : Confirm molecular formula with <2 ppm error (e.g., C₂₂H₂₅NO₄S requires m/z 406.1452) .

Q. How can researchers troubleshoot low yields in enzymatic resolution of this compound?

- Enzyme activity : Test crude protein extracts for stereoselective hydrolase activity using control substrates .

- pH optimization : Adjust reaction pH to 7.9–8.2 to maximize enzyme efficiency .

- Crystallization induction : Add seed crystals or reduce solvent polarity (e.g., acetone-water mixtures) to promote isomer separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.